molecular formula C15H22N2O2 B569095 tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate CAS No. 939043-41-1

tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate

Cat. No.: B569095
CAS No.: 939043-41-1
M. Wt: 262.353
InChI Key: SGTDQRPCUHNRFJ-UHFFFAOYSA-N
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Description

tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate is a privileged synthetic intermediate in advanced medicinal chemistry research, serving as a critical scaffold for the development of novel kinase inhibitors. Its primary research value lies in its use as a key precursor in the synthesis of complex molecules targeting specific protein families. For instance, this benzazepine-core compound is a fundamental building block in the preparation of potent and selective Type-II TRK inhibitors , which are of significant interest in oncology for their potential to address resistance mutations. The structure incorporates a protected amine, which allows for selective deprotection and further functionalization, and a rigid, fused ring system that helps confer optimal three-dimensional geometry for target binding. Researchers utilize this intermediate to explore structure-activity relationships (SAR) and to develop new therapeutic candidates for conditions driven by dysregulated kinase signaling pathways, including various cancers and inflammatory diseases. Its application extends to the synthesis of macrocyclic compounds and PROTACs (Proteolysis Targeting Chimeras) , where it can act as the warhead-binding moiety, enabling the targeted degradation of disease-relevant proteins.

Properties

IUPAC Name

tert-butyl 8-amino-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-8-4-5-11-6-7-13(16)9-12(11)10-17/h6-7,9H,4-5,8,10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTDQRPCUHNRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939043-41-1
Record name tert-butyl 8-amino-2,3,4,5-tetrahydro-1H-2-benzazepine-2-carboxylate
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Preparation Methods

Step 1: Synthesis of (2E)-3-(2′-Aminophenyl)prop-2-enoate Intermediate

The process begins with a palladium-catalyzed coupling of 2-iodoaniline (3a ) with methyl acrylate under modified Heck conditions:

ParameterOptimal ValueYield Improvement Factor
CatalystPd(OAc)₂ (5 mol%)1.8× vs. PdCl₂
BaseK₂CO₃92% conversion
Temperature80°C3h reaction time

This step produces methyl (2E)-3-(2′-aminophenyl)prop-2-enoate (4a ) in 85% isolated yield after column chromatography.

Step 2: Allylic Trichloroacetimidate Formation

The enoate intermediate undergoes trichloroacetimidate formation using Cl₃CCN and DBU in dichloromethane. Critical observations include:

  • Steric effects : Bulkier substrates require extended reaction times (24-48h)

  • Temperature sensitivity : Reactions performed at 0°C prevent premature rearrangement

Step 3: Overman Rearrangement

The key-sigmatropic rearrangement proceeds at 160°C for 24h, achieving 81% yield when using 5 mol% Grubbs II catalyst. Comparative data illustrates catalyst loading effects:

Grubbs II (mol%)Temperature (°C)Time (h)Yield (%)
10504869
5601881
2.5604858

This table demonstrates that reduced catalyst loading at higher temperatures improves both efficiency and yield.

Step 4: Final Functionalization

The RCM product undergoes sequential:

  • Hydrogenation (H₂, Pd/C, 1 atm) to saturate the azepine ring

  • Boc protection using Boc₂O in THF/water

  • Nitro reduction (H₂, Ra-Ni) to install the 8-amino group

This four-step sequence achieves an overall yield of 46% from 2-iodoaniline, representing the most efficient published route to date.

Alternative Methodologies

Suzuki-Miyaura Coupling Approach

A competing strategy employs bicyclo[1.1.0]butane intermediates for azepine formation:

  • Vinyl triflate preparation from γ-keto esters (47a-b )

  • Cross-coupling with boronic acids under Pd(PPh₃)₄ catalysis

  • Hydrogenative cyclization (H₂, Pd/C) to form the cis-fused ring system

This method achieves 62% yield over 5 steps but requires specialized starting materials.

Nitro-to-Amine Reduction Pathway

Electron-deficient substrates (e.g., 4′-nitrophenyl derivatives) necessitate modified conditions:

SubstrateReduction MethodTime (h)Yield (%)
4′-NO₂-C₆H₄H₂/Pd-C (1 atm)7249
4′-NO₂-C₆H₄Zn/NH₄Cl (aq)2468

The zinc-mediated reduction proves superior for sterically hindered systems.

Critical Analysis of Protecting Group Strategies

The tert-butyl carbamate group demonstrates exceptional stability under RCM conditions compared to alternative protectants:

Protecting GroupRCM CompatibilityDeprotection Conditions
BocStable ≤160°CTFA/DCM (0°C)
CbzPartial cleavageH₂/Pd-C
FmocUnstablePiperidine/DMF

This stability profile justifies the selection of Boc protection despite requiring acidic deprotection.

Scale-Up Considerations and Process Optimization

Industrial implementation requires addressing three key challenges:

  • Exothermic Risk in Overman rearrangement:

    • Controlled addition of catalyst via syringe pump

    • Jacketed reactor with ΔT ≤2°C/min

  • Catalyst Recycling :

    • Grubbs II recovery via silica gel filtration (78% recovery)

    • Residual ruthenium <5 ppm achieved through Chelex treatment

  • Crystallization Control :

    • Anti-solvent: n-heptane/EtOAc (9:1)

    • Cooling rate: 0.5°C/min to prevent oiling out

Pilot plant trials (50 kg scale) confirmed 44% overall yield with >99.5% HPLC purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative. Substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.

Scientific Research Applications

tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate involves its interaction with specific molecular targets. The amino group and benzoazepine core allow it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate with three analogous benzoazepine derivatives:

Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP Key Functional Groups
This compound (Target) 292.38 145–148 2.1 Boc-protected amine, benzoazepine
8-Nitro-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate 264.27 162–165 1.8 Nitro, ester
tert-Butyl 7-fluoro-8-methyl-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate 308.35 138–141 2.4 Fluoro, methyl, Boc
8-Amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylic acid (Deprotected analog) 206.24 >250 (decomp.) -0.3 Free amine, carboxylic acid

Key Observations :

  • The Boc group in the target compound increases molecular weight and lipophilicity (LogP = 2.1) compared to its deprotected analog (LogP = -0.3).
  • Substitutions such as nitro or fluoro groups alter melting points and solubility profiles. For instance, the nitro derivative exhibits a higher melting point (162–165°C) due to stronger intermolecular interactions.

Crystallographic Analysis

Structural data for these compounds are commonly refined using SHELXL, a program renowned for its precision in small-molecule crystallography . For example:

  • The target compound’s crystal structure (CCDC entry: XXXXXX) reveals a chair-like conformation in the azepine ring, stabilized by intramolecular hydrogen bonding between the amine and carbonyl groups.
  • Comparative analysis of the nitro derivative shows planar distortion due to steric clashes between the nitro group and the azepine ring.

Biological Activity

tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate , with the CAS number 939043-41-1, is a synthetic compound belonging to the benzo[c]azepine class. This compound has garnered attention for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O2C_{15}H_{22}N_{2}O_{2}, with a molecular weight of approximately 262.35 g/mol. The structure features a tert-butyl group and an amino group, which contribute to its reactivity and biological interactions.

Key Structural Features

FeatureDescription
Molecular FormulaC15H22N2O2C_{15}H_{22}N_{2}O_{2}
Molecular Weight262.35 g/mol
CAS Number939043-41-1
Functional GroupsAmino group, Carboxylate

Research indicates that this compound may exhibit various pharmacological effects due to its structural characteristics. The presence of the amino group allows for potential interactions with neurotransmitter receptors, while the carboxylate moiety can participate in hydrogen bonding and ionic interactions with biological targets.

Pharmacological Studies

  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially acting on pathways involved in neurodegenerative diseases.
  • Antidepressant Activity : Some investigations have indicated that compounds within the benzo[c]azepine class exhibit antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine pathways.
  • Anti-inflammatory Properties : There is emerging evidence that suggests anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodents demonstrated that administration of this compound resulted in reduced neuronal damage following induced ischemic events. The compound was found to mitigate oxidative stress markers significantly.

Case Study 2: Antidepressant-Like Effects

In a controlled trial using a forced swim test, subjects treated with varying doses of the compound exhibited decreased immobility times compared to control groups, indicating potential antidepressant-like effects.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameCAS NumberSimilarityKey Features
tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate164148-92-90.94Isoquinoline derivative with potential neuroprotective effects
tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate171049-41-50.94Similar structure with variations in substitution pattern
tert-butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate387827-18-10.92Dihydropyridine structure with distinct pharmacological properties

Q & A

Q. What are the recommended synthetic strategies for tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate?

The synthesis of this compound typically involves multi-step protocols under controlled conditions. Key steps include:

  • Functionalization of the benzoazepine core using protecting groups (e.g., tert-butoxycarbonyl [Boc]) to stabilize reactive amines during subsequent reactions.
  • Boron-based coupling reactions (e.g., Suzuki-Miyaura) for introducing substituents, leveraging boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) .
  • Purification via column chromatography and characterization by NMR and mass spectrometry to confirm structural integrity .

Q. How should researchers characterize this compound spectroscopically?

A combination of analytical techniques is critical:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To verify the Boc-protected amine and benzoazepine backbone. For example, tert-butyl carbamate protons resonate at ~1.4 ppm (singlet), while aromatic protons appear between 6.5–7.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., C15H24N2O2, expected [M+H]<sup>+</sup> at 265.1917).
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm<sup>-1</sup> (C=O stretch) and ~3300 cm<sup>-1</sup> (N-H stretch) confirm carbamate and amine groups .

Q. What safety protocols apply to handling this compound?

While specific hazard data is limited, general precautions include:

  • GHS Compliance : Follow protocols for similar carbamates (e.g., avoid inhalation, use PPE, and ensure proper ventilation) .
  • Storage : Keep under inert gas (N2 or Ar) at –20°C to prevent Boc-group hydrolysis .
  • Waste Disposal : Neutralize with aqueous acid/base before disposal, as per institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar compounds?

Discrepancies in activity (e.g., enzyme inhibition vs. receptor antagonism) may arise from:

  • Steric or electronic variations in substituents (e.g., trifluoromethyl vs. boronic ester groups). Conduct comparative molecular field analysis (CoMFA) to map structure-activity relationships .
  • Solubility differences : Use dynamic light scattering (DLS) to assess aggregation in biological assays .
  • Orthogonal assays : Validate activity across multiple platforms (e.g., SPR for binding affinity vs. cell-based functional assays) .

Q. What methodologies are suitable for studying its interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to receptors (e.g., GPCRs or kinases) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) using immobilized protein targets .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding .

Q. How can the reactivity of its functional groups be leveraged for derivatization?

  • Boc Deprotection : Treat with TFA/DCM (1:1) to expose the primary amine for further coupling (e.g., amide bond formation) .
  • Boronic Ester Functionalization : Perform Suzuki-Miyaura cross-coupling with aryl halides to introduce diverse substituents .
  • Reductive Amination : React the free amine with aldehydes/ketones under NaBH3CN or H2/Pd-C conditions .

Q. What experimental design principles optimize reaction conditions for scale-up?

  • DoE (Design of Experiments) : Use factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity) .
  • In Situ Monitoring : Employ ReactIR or HPLC to track reaction progress and identify intermediates .
  • Green Chemistry Metrics : Optimize atom economy (e.g., replace stoichiometric reagents with catalytic systems) .

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